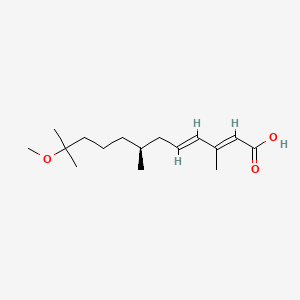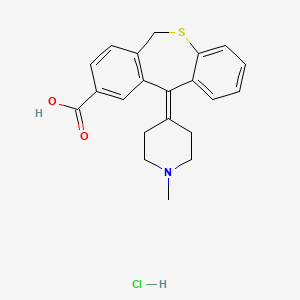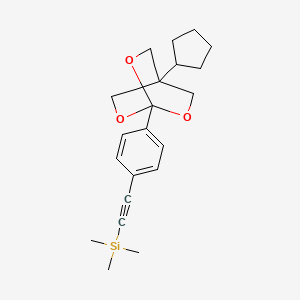
Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organosilicon compound It features a unique structure with a cyclopentyl group, a trioxabicyclo octane ring, and a phenyl group connected via an ethynyl linkage to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps:
Formation of the trioxabicyclo octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the cyclopentyl group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the phenyl group: This can be done via a Suzuki coupling reaction.
Ethynylation: The ethynyl group is introduced using a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of the corresponding reduced silane.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves its interaction with various molecular targets. The trimethylsilane group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. The ethynyl linkage provides rigidity to the molecule, which can influence its binding to specific receptors or enzymes. The trioxabicyclo octane ring and cyclopentyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-cyclobutyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl-
Uniqueness
Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is unique due to its specific combination of structural features, including the cyclopentyl group, trioxabicyclo octane ring, and ethynyl linkage. These features confer distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
134133-94-1 |
|---|---|
Molecular Formula |
C21H28O3Si |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[4-(4-cyclopentyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C21H28O3Si/c1-25(2,3)13-12-17-8-10-19(11-9-17)21-22-14-20(15-23-21,16-24-21)18-6-4-5-7-18/h8-11,18H,4-7,14-16H2,1-3H3 |
InChI Key |
SZERSUYDFARGJO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
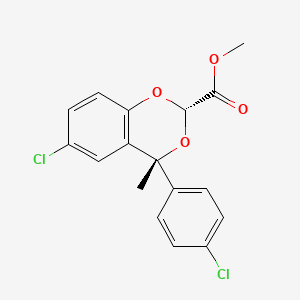
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
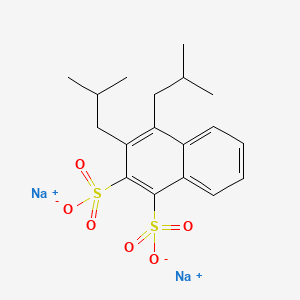
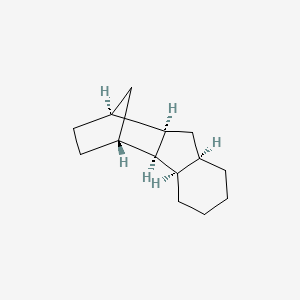
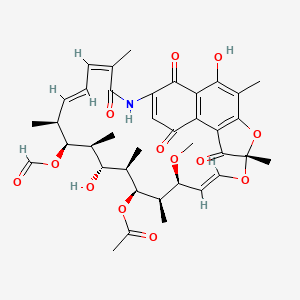
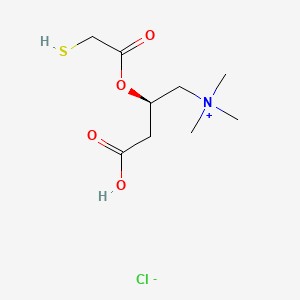
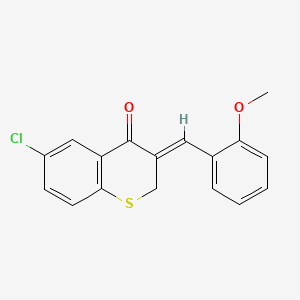
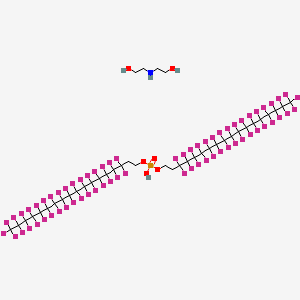
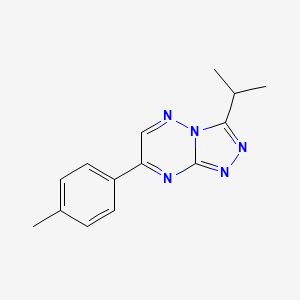
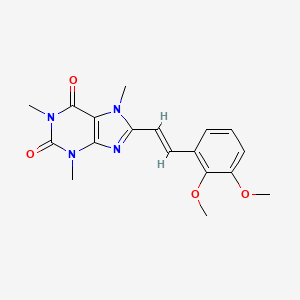
![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
